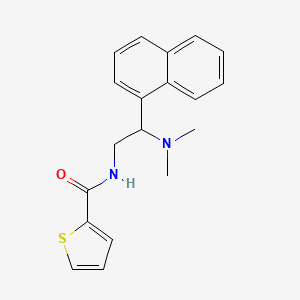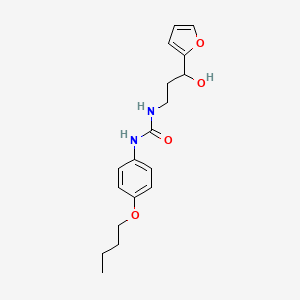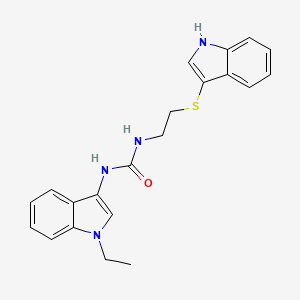![molecular formula C19H22N2O B2678986 4-[3-(4-Cyclobutylidenepiperidin-1-yl)-3-oxopropyl]benzonitrile CAS No. 2320519-45-5](/img/structure/B2678986.png)
4-[3-(4-Cyclobutylidenepiperidin-1-yl)-3-oxopropyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-Cyclobutylidenepiperidin-1-yl)-3-oxopropyl]benzonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Cycloaddition Reactions
Cycloaddition reactions of nitrile oxides with alkenes are fundamental in organic chemistry, offering a pathway to various cyclic compounds. The synthesis of benzonitrile oxide, a related nitrile oxide, highlights the importance of these reactions in constructing complex molecular architectures. Cycloaddition reactions are essential for the stereocontrolled synthesis of cyclic compounds, including those with benzonitrile structures, demonstrating the significant role of nitrile oxides in medicinal chemistry and material science (Easton et al., 1994).
Antimicrobial Compounds from Cyanobacteria
Cyanobacteria-derived compounds, including nitrile-containing molecules, have shown potential as antimicrobials against multidrug-resistant pathogens. The structural diversity of cyanobacterial compounds, such as aromatic compounds and cyclic peptides, underscores the potential of exploring nitrile derivatives for pharmaceutical applications. This highlights the broader application of nitrile-containing compounds in addressing global health challenges related to antimicrobial resistance (Swain et al., 2017).
Xenobiotics Metabolism and Toxicity
The study of xenobiotics metabolism, particularly through cytochrome P450 enzymes, is crucial in understanding the pharmacological and toxicological properties of compounds, including nitrile derivatives. This research area is vital for developing safer and more effective drugs by understanding the metabolic pathways and potential toxicities of nitrile-containing compounds (Ghanayem & Hoffler, 2007).
Organic Sunscreen Components
The study of organic compounds, such as BP-3, in sunscreens provides insight into the design and development of novel UV-protective agents. Understanding the photostability, bioaccumulation, and environmental impact of these compounds is essential for developing safer and more effective sunscreen ingredients, potentially including nitrile derivatives (Kim & Choi, 2014).
Cyclodextrins in Industrial Applications
Cyclodextrins, cyclic oligosaccharides, demonstrate the utility of cyclic and supramolecular structures in various applications, from drug carriers to environmental protection. This research underscores the importance of cyclic compounds, including those with nitrile groups, in diverse industrial applications (Valle, 2004).
Propiedades
IUPAC Name |
4-[3-(4-cyclobutylidenepiperidin-1-yl)-3-oxopropyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c20-14-16-6-4-15(5-7-16)8-9-19(22)21-12-10-18(11-13-21)17-2-1-3-17/h4-7H,1-3,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZQBHKGKYFSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)C#N)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2678904.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2678906.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2678909.png)
![N-{3-oxo-2-[3-(trifluoromethyl)benzoyl]-2,3-dihydro-1,2,4-thiadiazol-5-yl}benzenecarboxamide](/img/structure/B2678911.png)
![1-(3-Chlorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2678914.png)


![2-Chloro-N-[1-(1-ethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2678920.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2678921.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide](/img/structure/B2678923.png)
![2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2678926.png)